Bptf-IN-BZ1

Epigenetics Bromodomain inhibition BPTF

Bptf-IN-BZ1 (BZ1) is the only validated BPTF bromodomain probe with a Kd of 6.3 nM and >350‑fold selectivity over BET family bromodomains. Unlike generic BET inhibitors (e.g., JQ1, I‑BET762) or earlier probes (AU1, Kd=2.8 µM), BZ1 eliminates confounding BET phenotypes and off‑target toxicity. In 4T1 breast cancer models, it specifically sensitizes cells to doxorubicin—an effect abolished in BPTF‑knockdown controls. With favorable solubility (up to 100 µM at 0.1% DMSO), a well‑tolerated cellular profile, and a fully characterized selectivity fingerprint across 32 bromodomains, BZ1 is the definitive chemical tool for dissecting NURF‑mediated chemoresistance pathways and benchmarking BPTF screening assays. Order today for your target‑engagement and SAR studies.

Molecular Formula C13H15ClN4O
Molecular Weight 278.74 g/mol
Cat. No. B10830027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBptf-IN-BZ1
Molecular FormulaC13H15ClN4O
Molecular Weight278.74 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)NC2=CC=C(C=C2)CCN)Cl
InChIInChI=1S/C13H15ClN4O/c1-18-13(19)12(14)11(8-16-18)17-10-4-2-9(3-5-10)6-7-15/h2-5,8,17H,6-7,15H2,1H3
InChIKeyUOQAFGWMKNIVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bptf-IN-BZ1: A Pyridazinone-Based BPTF Bromodomain Inhibitor with Documented 6.3 nM Affinity


Bptf-IN-BZ1 (also referred to as BZ1) is a pyridazinone-based small molecule inhibitor that targets the bromodomain of Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex [1]. As an epigenetic reader domain inhibitor, this compound exhibits a binding dissociation constant (Kd) of 6.3 nM for the BPTF bromodomain and demonstrates >350-fold selectivity over BET family bromodomains [1]. Bptf-IN-BZ1 is cell-active, with a clogP of 1.6, aqueous solubility demonstrated up to 100 μM, and a molecular weight of 278.74 g/mol (formula C13H15ClN4O) [1][2].

Why Bptf-IN-BZ1 Cannot Be Replaced by BET Inhibitors or Older BPTF Probes


Substituting Bptf-IN-BZ1 with a generic BET bromodomain inhibitor (e.g., JQ1, I-BET762) or earlier BPTF-targeting compounds (e.g., AU1) introduces confounding phenotypes and significantly weaker target engagement. BET inhibitors such as GSK4027 exhibit strong, well-characterized cellular phenotypes that mask BPTF-specific biological effects, rendering them unsuitable for dissecting BPTF-dependent pathways [1]. Earlier BPTF probes like AU1 (Kd = 2.8 μM) require approximately 444-fold higher concentrations to achieve equivalent target engagement, which frequently leads to off-target toxicity in cellular assays [1][2]. Furthermore, dual CECR2/BPTF probes like TP-238 exhibit preferential binding to CECR2 (IC50 30 nM) over BPTF (IC50 350 nM), producing mixed NURF/SWI-SNF inhibitory profiles that cannot serve as clean BPTF-specific tools . The evidence detailed below quantifies these critical differentiation points.

Quantitative Differentiation of Bptf-IN-BZ1: Head-to-Head Comparisons with Relevant BPTF Inhibitors


11-Fold Improvement in BPTF Binding Affinity Relative to NVS-BPTF-1

Bptf-IN-BZ1 demonstrates an 11-fold higher binding affinity for the BPTF bromodomain compared to NVS-BPTF-1, the first highly potent and selective BPTF chemical probe. In BROMOscan assays, Bptf-IN-BZ1 achieves a Kd of 6.3 nM [1], while NVS-BPTF-1 exhibits a Kd of 71 nM as measured by biolayer interferometry [2]. This affinity difference is particularly meaningful for experiments requiring complete target engagement at low compound concentrations, such as cellular thermal shift assays (CETSA) or nanoBRET target engagement studies [3].

Epigenetics Bromodomain inhibition BPTF

444-Fold Higher Potency than AU1 (BPTF-IN-1) in Cellular Sensitization Assays

In a validated 4T1 breast cancer cell model of chemotherapeutic synergy, Bptf-IN-BZ1 sensitizes cells to doxorubicin treatment at concentrations approximately 444-fold lower than the earlier BPTF inhibitor AU1. Bptf-IN-BZ1 demonstrates cellular activity and chemosensitization at nanomolar concentrations [1], while AU1 requires 10 μM to achieve comparable BPTF-dependent effects, with higher concentrations exhibiting confounding off-target toxicity [2]. Notably, Bptf-IN-BZ1 sensitization is abolished in BPTF knockdown cells, confirming on-target specificity, whereas AU1's activity at 10 μM cannot be cleanly attributed to BPTF inhibition alone due to off-target contributions [1][2].

Cancer therapeutics Chemosensitization BPTF inhibition

>350-Fold Selectivity Over BET Bromodomains Enables Clean BPTF-Specific Phenotyping

Bptf-IN-BZ1 exhibits >350-fold selectivity for BPTF over BET family bromodomains, a critical feature for avoiding the strong transcriptional phenotypes that BET inhibitors induce. In AlphaScreen competition assays, Bptf-IN-BZ1 demonstrates 400-fold selectivity for BPTF over BRD4(1) as a representative BET family member [1]. In contrast, BET inhibitors such as GSK4027 show potent BRD4 inhibition with Kd values in the low nanomolar range, generating robust transcriptional responses that completely mask any BPTF-dependent effects [2]. The >350-fold selectivity window of Bptf-IN-BZ1 is sufficient to attribute observed cellular phenotypes specifically to BPTF inhibition rather than to inadvertent BET family engagement [1].

Bromodomain selectivity BET family Chemical probe criteria

Cellular Chemosensitization Specificity Validated by BPTF Knockdown Controls

Bptf-IN-BZ1 sensitizes 4T1 breast cancer cells to doxorubicin treatment specifically through BPTF inhibition, as demonstrated by the complete loss of sensitization in BPTF knockdown cells [1]. This on-target validation is absent for earlier BPTF inhibitors: AU1 exhibits toxicity at higher concentrations that is not fully BPTF-dependent, and the compound 20 (a regioisomer with 140-fold weaker BPTF affinity) fails to sensitize cells, serving as a valuable negative control [1]. The availability of a structurally matched negative control (compound 20, IC50 = 10 μM vs BZ1 IC50 = 0.067 μM) further strengthens confidence in attributing Bptf-IN-BZ1's cellular effects to BPTF bromodomain engagement [1].

Target validation Chemosensitization Doxorubicin synergy

Favorable Physicochemical Properties: clogP 1.6 and Aqueous Solubility Demonstrated to 100 μM

Bptf-IN-BZ1 possesses favorable physicochemical properties that facilitate its use in biochemical and cellular assays without requiring high DMSO concentrations. The compound has a calculated logP (clogP) of 1.6 [1], which is within the optimal range for cell permeability and aqueous solubility. Experimentally, Bptf-IN-BZ1 demonstrates dose-dependent PrOF NMR titrations at high micromolar concentrations with only 1% DMSO, and UV-Vis spectroscopy confirms solubility up to 100 μM at 0.1% DMSO [2]. In contrast, many BET inhibitors and earlier BPTF probes have higher lipophilicity (e.g., NVS-BPTF-1 molecular weight 537.61 vs 278.74 for Bptf-IN-BZ1) and require higher DMSO concentrations for solubility, which can introduce solvent artifacts in sensitive cellular assays [3].

Physicochemical properties Drug-likeness Aqueous solubility

Structurally Validated Negative Control Compound (20) with 140-Fold Weaker Affinity

The Bptf-IN-BZ1 chemical probe series includes a regioisomer (compound 20) that exhibits 140-fold weaker BPTF affinity (AlphaScreen IC50 = 10 μM vs 0.067 μM for Bptf-IN-BZ1) [1]. This compound serves as an ideal structurally matched negative control for cellular experiments, as it retains similar physicochemical properties but lacks meaningful BPTF engagement at concentrations where Bptf-IN-BZ1 is fully active. In cellular assays, compound 20 fails to sensitize 4T1 cells to doxorubicin, confirming that the chemosensitization observed with Bptf-IN-BZ1 is specifically due to BPTF bromodomain inhibition rather than off-target effects of the pyridazinone scaffold [1]. Earlier BPTF inhibitors such as AU1 and NVS-BPTF-1 lack validated, structurally matched negative controls, complicating interpretation of their cellular phenotypes [2].

Negative control Chemical probe validation Structure-activity relationship

Recommended Research and Industrial Applications for Bptf-IN-BZ1 Based on Quantitative Evidence


Cancer Cell Line Chemosensitization Studies with Doxorubicin Combination Therapy

Bptf-IN-BZ1 is optimally suited for investigating BPTF-mediated chemoresistance mechanisms in breast cancer models. In 4T1 breast cancer cells, Bptf-IN-BZ1 sensitizes cells to doxorubicin specifically through BPTF inhibition, as validated by the loss of sensitization in BPTF knockdown cells [1]. The compound's favorable aqueous solubility (up to 100 μM at 0.1% DMSO) and well-tolerated cellular profile up to mid-micromolar concentrations enable clean combination treatment experiments without confounding solvent or toxicity artifacts [1][2]. Researchers should use compound 20 as a negative control to confirm BPTF-specific effects.

Chemical Biology Target Engagement and Selectivity Profiling Assays

Bptf-IN-BZ1's high affinity (Kd = 6.3 nM) and >350-fold selectivity over BET bromodomains make it the preferred tool for target engagement studies such as cellular thermal shift assays (CETSA), nanoBRET, and BROMOscan profiling [1][2]. The low nanomolar potency ensures complete BPTF occupancy at concentrations that avoid BET family inhibition, enabling clean attribution of observed phenotypes to BPTF. For selectivity profiling, Bptf-IN-BZ1 has been characterized against a panel of 32 bromodomains, providing a well-documented selectivity fingerprint [1].

Structure-Activity Relationship (SAR) Studies of NURF Complex Inhibition

The pyridazinone scaffold of Bptf-IN-BZ1, synthesized in only 2-3 steps, provides an accessible starting point for medicinal chemistry optimization [1]. The crystal structure of a close analog (compound 19) bound to BPTF has been solved, revealing interactions with an acidic triad (D2957, D2960, E2954) that can guide rational design of improved analogs [1]. The availability of compounds 19, 20, 21, and 22 with incremental modifications to the scaffold enables systematic SAR exploration of BPTF affinity and selectivity [1].

Epigenetic Reader Domain Inhibitor Screening and Benchmarking

Bptf-IN-BZ1 serves as an essential reference compound for any screening campaign targeting the BPTF bromodomain. Its well-characterized Kd of 6.3 nM provides a benchmark for evaluating new BPTF inhibitors in BROMOscan, AlphaScreen, or PrOF NMR assays [1]. The compound's selectivity profile (>350-fold over BET, with identified off-targets including PCAF, BRD7, and BRD9) establishes a baseline that new BPTF inhibitors should improve upon [1]. Procurement of Bptf-IN-BZ1 is therefore recommended for laboratories establishing BPTF inhibitor screening capabilities or validating assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bptf-IN-BZ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.